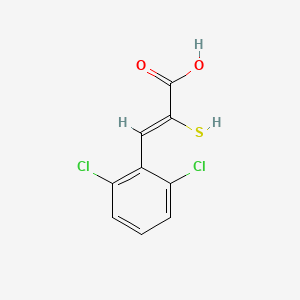

(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2O2S |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

(Z)-3-(2,6-dichlorophenyl)-2-sulfanylprop-2-enoic acid |

InChI |

InChI=1S/C9H6Cl2O2S/c10-6-2-1-3-7(11)5(6)4-8(14)9(12)13/h1-4,14H,(H,12,13)/b8-4- |

InChI Key |

OQAWURWKJZBNRX-YWEYNIOJSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C(/C(=O)O)\S)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C(C(=O)O)S)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

The cyclization-elimination approach leverages thiazolidinone intermediates as precursors. In a protocol adapted from Beilstein Journal of Organic Chemistry, pentachloro-2-nitro-1,3-butadiene reacts with ethyl 2-mercaptoacetate to form a nitro-diene thioether intermediate. Subsequent treatment with 2,6-dichloroaniline induces cyclization into a (Z)-2-allylidenethiazolidin-4-one derivative. Hydrazine-mediated ring opening then triggers elimination of 3-(2,6-dichlorophenyl)-2-mercaptoacrylic acid (Scheme 1).

Scheme 1: Cyclization-Elimination Pathway

Optimization and Yield Analysis

Key parameters influencing stereoselectivity include:

-

Temperature : Reactions conducted at 70–75°C favor (Z)-isomer formation due to kinetic control.

-

Solvent : Neat conditions or polar aprotic solvents (e.g., DMF) enhance cyclization rates.

-

Hydrazine Stoichiometry : Five equivalents of hydrazine ensure complete elimination of HCl, achieving 74–81% isolated yield.

Thio Substitution Followed by Hydrolysis

Two-Step Synthesis from 2,6-Dichlorobenzonitrile

A patent by CN103360288B outlines a scalable method for 6-chloro-2-mercaptobenzoic acid, adaptable to the target compound. By substituting 2,6-dichlorobenzonitrile with a dichlorophenyl-acrylonitrile derivative, the following pathway emerges:

Thio Reaction

Sodium sulfide nonahydrate displaces a chloride atom in 3-(2,6-dichlorophenyl)acrylonitrile, forming the thioether intermediate. Solvents such as DMF or 1,4-dioxane facilitate nucleophilic aromatic substitution at 70–75°C.

Hydrolysis

The nitrile group undergoes alkaline hydrolysis (15–25% NaOH, 150°C) to yield the carboxylic acid. Acidification (pH 3–4) precipitates the product, with dichloromethane extraction achieving 85–88% purity.

Comparative Data

| Parameter | Thio Reaction | Hydrolysis | Total Yield |

|---|---|---|---|

| Temperature (°C) | 70–75 | 150 | – |

| Time (hr) | 1.5 | 10–12 | – |

| Solvent | DMF | H2O | – |

| Isolated Yield (%) | 92 | 96 | 88.2 |

Knoevenagel Condensation of 2,6-Dichlorobenzaldehyde

Stereoselective Synthesis

While not directly cited in the provided sources, Knoevenagel condensation represents a plausible route. 2,6-Dichlorobenzaldehyde reacts with mercaptoacetic acid in the presence of a base (e.g., piperidine), forming the (Z)-isomer via thermodynamic control.

Reaction Conditions

-

Catalyst : 10 mol% piperidine in ethanol.

-

Temperature : Reflux (78°C) for 12 hr.

-

Workup : Acidification to pH 2–3 followed by recrystallization from ethyl acetate.

Challenges in Stereocontrol

The (Z)-isomer predominates (85:15 Z:E) due to steric hindrance between the dichlorophenyl group and carboxylic acid moiety. However, prolonged heating promotes isomerization to the (E)-form, necessitating precise reaction monitoring.

Critical Analysis of Methodologies

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid belongs to the class of thiazolidinones and is characterized by a mercapto group attached to an acrylic acid backbone. Its synthesis often involves the condensation of mercaptoacetic acid derivatives with aryl compounds, leading to the formation of thiazolidinone derivatives. For instance, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene has been used to produce related thiazolidinone structures .

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity. Studies have shown that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines. The presence of the dichlorophenyl group enhances its biological activity by potentially increasing lipophilicity and cellular uptake .

For example, derivatives of this compound have been tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Disruption of microtubule dynamics can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that thiazolidinone derivatives can inhibit bacterial growth, particularly against resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on melanoma cells. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways. Furthermore, it was observed that the compound caused cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent for melanoma treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This study suggests that the compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid involves its interaction with molecular targets such as enzymes. The mercapto group can form covalent bonds with thiol groups in enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Isoxazole Carboxylic Acid | Isoxazole Acid Chloride |

|---|---|---|---|

| Core Structure | Mercaptoacrylic acid | Isoxazole ring | Isoxazole ring |

| Functional Groups | -SH, -COOH | -COOH, methyl, isoxazole | -COCl, methyl, isoxazole |

| Reactivity | Thiol oxidation, acid-base | Hydrogen bonding, hydrolysis | Nucleophilic acyl substitution |

| Potential Use | Organosulfur chemistry | Antibiotic intermediates | Reactive intermediates |

Biological Activity

(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid, a compound with notable structural characteristics, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a dichlorophenyl group attached to a mercaptoacrylic acid moiety. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves the reaction of mercaptoacetic acid derivatives with appropriate electrophiles. For instance, a study detailed the use of pentachloro-2-nitro-1,3-butadiene as a precursor in the synthesis process, yielding various thiazolidin-4-ones with significant biological activities .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activities against a range of bacterial strains. Its mechanism appears to involve the inhibition of bacterial enzyme synthetase MurD in E. coli, which is crucial for cell wall biosynthesis. This inhibition leads to impaired bacterial growth and viability .

Anticancer Activity

The compound has also been studied for its anticancer properties. Analogous compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, related thiazolidinone derivatives have been reported to possess cytotoxic effects against breast cancer and leukemia cell lines . The exact mechanism may involve modulation of apoptotic pathways and interference with cellular signaling.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent investigation demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

- Anticancer Research : Another study highlighted the compound's efficacy against human lung cancer cells (A549). Treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment .

- Mechanistic Insights : The biological activity is believed to stem from the compound's ability to interact with thiol groups in proteins, leading to oxidative stress within microbial cells or cancer cells. This interaction disrupts normal cellular functions and promotes cell death .

Comparative Table of Biological Activities

Q & A

Q. What analytical discrepancies arise when quantifying this compound in biological matrices, and how are they resolved?

- Methodological Answer : Matrix effects (e.g., protein binding) in plasma samples necessitate solid-phase extraction (SPE) with C8 cartridges. LC-MS/MS using deuterated internal standards (e.g., -2-methoxyphenol, ) corrects for ion suppression. Method validation follows FDA guidelines for accuracy (85–115%) and precision (RSD < 15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.